Chrysen-6-ylmethanol
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Overview
Description
Chrysen-6-ylmethanol is an organic compound with the molecular formula C19H14O. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound contains a hydroxyl group (-OH) attached to the sixth carbon of the chrysene structure, making it a primary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysen-6-ylmethanol can be synthesized through various synthetic routes. One common method involves the reduction of chrysen-6-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent quality and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Chrysen-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form chrysen-6-carboxaldehyde or further to chrysen-6-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to chrysen-6-ylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Chrysen-6-carboxaldehyde, chrysen-6-carboxylic acid.
Reduction: Chrysen-6-ylmethane.
Substitution: Various substituted chrysen-6-yl derivatives.
Scientific Research Applications
Chrysen-6-ylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reference material in studies of PAHs.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of chrysen-6-ylmethanol involves its interaction with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound, lacking the hydroxyl group.
Chrysen-6-carboxaldehyde: An oxidized form of chrysen-6-ylmethanol.
Chrysen-6-carboxylic acid: A further oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
36366-10-6 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
chrysen-6-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-14-11-19-15-6-2-1-5-13(15)9-10-18(19)17-8-4-3-7-16(14)17/h1-11,20H,12H2 |
InChI Key |
NEUQBSQDWWQGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)CO |
Origin of Product |
United States |
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